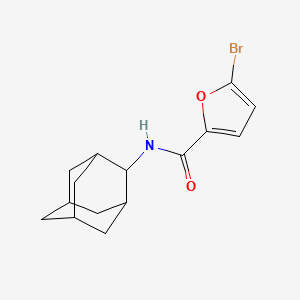
N-2-adamantyl-5-bromo-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-5-bromo-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of adamantyl-substituted furamides, which have been studied for their various pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-2-adamantyl-5-bromo-2-furamide is not fully understood, but it is believed to act as a dopamine D2 receptor partial agonist. It has been shown to increase dopamine release in the striatum, which is a key region in the brain involved in motor control and reward processing. This effect may be due to its ability to enhance the activity of presynaptic dopamine autoreceptors, leading to increased dopamine release.
Biochemical and Physiological Effects:
N-2-adamantyl-5-bromo-2-furamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperactivity in rats, which is consistent with its dopamine-enhancing effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, it has been shown to have antinociceptive effects, reducing pain sensitivity in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-2-adamantyl-5-bromo-2-furamide in lab experiments is its ability to selectively modulate the dopamine system. This allows researchers to study the effects of dopamine modulation on various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as the serotonin system.
Orientations Futures
There are several future directions for research on N-2-adamantyl-5-bromo-2-furamide. One area of interest is in the development of more selective compounds that target specific dopamine receptor subtypes. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-5-bromo-2-furamide and its potential for off-target effects. This could lead to the development of safer and more effective compounds for use in research and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-5-bromo-2-furamide involves the reaction of 2-furancarboxylic acid with 2-amino-2-adamantanol in the presence of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with bromine to obtain N-2-adamantyl-5-bromo-2-furamide. This method has been reported in the literature and has been used to synthesize N-2-adamantyl-5-bromo-2-furamide for various research studies.
Applications De Recherche Scientifique
N-2-adamantyl-5-bromo-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroscience, where it has been studied for its effects on the central nervous system. It has been shown to have a modulatory effect on the dopamine system, which has implications for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(2-adamantyl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEKIYDIDOQAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Bromo-furan-2-carboxylic acid adamantan-2-ylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
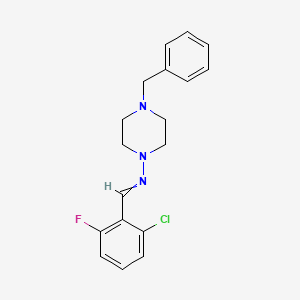
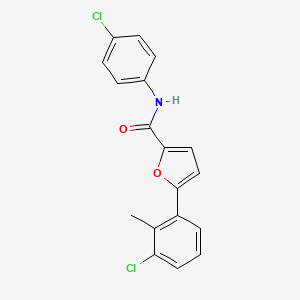
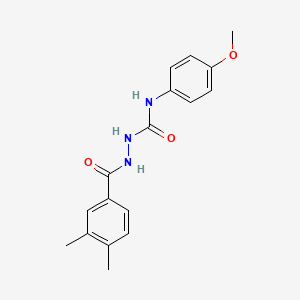
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5704614.png)
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
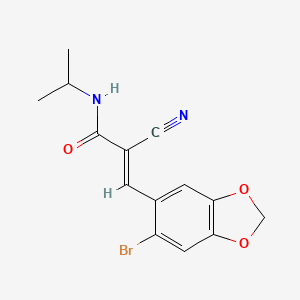
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)